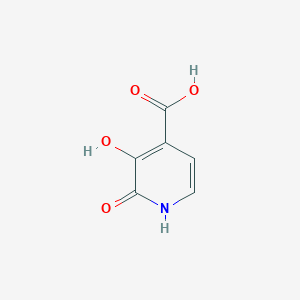

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXXNCFVWRLTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction is typically carried out in an organic solvent in the presence of water for 1-5 minutes, leading to the formation of the desired product in good yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Alkaline hydrolysis using sodium hydroxide is a common method to obtain this compound from its precursors.

Oxidation: The compound can undergo oxidation reactions under specific conditions, although detailed studies on this are limited.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.

Major Products: The major products formed from these reactions include various derivatives of 2-oxo-1,2-dihydropyridine, which can be further functionalized for specific applications .

Scientific Research Applications

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the molecular formula . It features a dihydropyridine ring structure and has both hydroxyl and carboxylic acid functional groups. Classified as a cyclic dicarboxylic acid, this compound has potential applications in medicinal chemistry and biochemistry because of its unique structural properties.

Scientific Research Applications

This compound has been studied for its potential biological activities. Preliminary investigations suggest that it may possess antimicrobial properties and could act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to other bioactive compounds allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Reactivity

The reactivity of this compound can be attributed to its functional groups. Key reactions include:

- Esterification: Carboxylic acid reacts with alcohols to form esters.

- Amidation: Carboxylic acid reacts with amines to form amides.

- Hydroxyl group modification: Hydroxyl group can undergo etherification or oxidation.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Contains a methyl group enhancing lipophilicity | |

| Citrazinic acid | Exhibits different biological activities due to additional nitrogen atoms | |

| 6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Features a hydroxyl group at position six affecting reactivity |

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an activator of STING (stimulator of interferon genes) and as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC) . These interactions lead to various biological effects, including antimicrobial and cytotoxic activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among dihydropyridine derivatives:

Physicochemical and Pharmacological Properties

- Melting Points: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Not explicitly reported, but analogs like 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit melting points of 128–130°C . 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Data unavailable.

- Synthetic Routes: Methyl-substituted analogs (e.g., 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid) are synthesized via acid-catalyzed cyclization of pyridine derivatives, yielding ~65% efficiency . N-Alkyl derivatives (e.g., 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) involve condensation reactions with acyl chlorides .

- Bioactivity: Antimicrobial Activity: Quinolone analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides) show potency against bacterial strains, with MIC values ranging from 0.5–4 µg/mL .

Biological Activity

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, also known as citrazinic acid, is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₅NO₄

- Molecular Weight : 155.11 g/mol

- CAS Number : 169237-37-0

Antiviral Properties

Research indicates that derivatives of 3-hydroxy-2-oxo-1,2-dihydropyridine compounds exhibit antiviral activities. For instance, a study highlighted the effectiveness of certain heterocycles containing this moiety against various viruses, including hepatitis A virus (HAV) and tobacco mosaic virus (TMV). The compounds demonstrated a significant reduction in viral titers in infected cell lines .

| Compound | Virus Targeted | Activity |

|---|---|---|

| Compound A | Tobacco Mosaic Virus | 56.8% curative activity |

| Compound B | Hepatitis A Virus | Highest anti-HAV activity at 20 μg/10^5 cells |

| Compound C | Adenovirus Type 7 | 60% reduction in viral titer |

Antimicrobial Activity

In addition to its antiviral properties, citrazinic acid has shown promising antibacterial activities. Studies have reported that the compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of citrazinic acid derivatives has been investigated in several studies. One notable study evaluated the antiproliferative effects on glioma cell lines and indicated that these compounds could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Viral Replication : The compound appears to interfere with viral replication processes, possibly by disrupting viral entry or replication within host cells.

- Induction of Apoptosis : In cancer cells, citrazinic acid derivatives may trigger apoptotic pathways, leading to programmed cell death.

- Antibacterial Mechanism : The antimicrobial effects are likely due to the disruption of bacterial cell walls or inhibition of essential bacterial enzymes.

Study on Antiviral Activity

In a comprehensive study conducted by Bernardino et al., various derivatives were synthesized and tested against TMV and HSV-1. The results showed that specific structural modifications significantly enhanced antiviral efficacy, making these compounds suitable candidates for further development as antiviral agents .

Anticancer Research

A research project focused on the anticancer properties of citrazinic acid derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via condensation and cyclization reactions. For example, analogous dihydropyridine derivatives are synthesized by refluxing intermediates in EtOH/HCl mixtures, followed by recrystallization (67% yield) . Catalysts like palladium or copper may enhance cyclization efficiency, while solvents such as DMF or toluene are critical for stabilizing intermediates . Methodological optimization should include kinetic studies to assess temperature and solvent effects on reaction rates.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR provide structural confirmation. For example, aromatic protons in similar compounds resonate at δ 7.14–7.90 ppm in DMSO-d₆ .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M⁺] at m/z 485) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 1722–1631 cm⁻¹ indicate carbonyl stretches, while 3174–3450 cm⁻¹ correspond to OH/NH groups .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Standard protocols include:

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria.

- Enzyme Inhibition Studies : Fluorescence-based assays to evaluate binding to targets like kinases or proteases .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies may arise from impurities, solvent polarity, or assay variability. Solutions include:

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

- Advanced Purification : Use HPLC or column chromatography to isolate isomers or byproducts .

- Meta-Analysis : Compare datasets across studies, noting variables like pH or temperature that affect biological activity .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., docking scores ≤ -7.0 kcal/mol suggest strong interactions).

- QM/MM Simulations : Study electronic properties of the carboxylic acid group to assess hydrogen-bonding potential .

- ADMET Prediction : Software like SwissADME evaluates bioavailability and toxicity risks .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability studies should monitor:

- Thermal Degradation : TGA/DSC analysis to determine decomposition temperatures.

- pH Sensitivity : UV-Vis spectroscopy to track absorbance changes in buffers (pH 2–12) .

- Light Exposure : Accelerated aging tests under UV light to identify photodegradation products .

Q. What strategies are effective for derivatizing the core structure to enhance pharmacological properties?

- Functional Group Modifications : Introduce methyl or halogen groups at the 2-oxo position to improve lipophilicity .

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Heterocyclic Fusion : Synthesize spiro or fused-ring derivatives (e.g., pyridothiazoles) to explore new bioactivity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for cyclization steps to avoid hydrolysis of the dihydropyridine ring .

- Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw simulations) to assign stereochemistry .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.